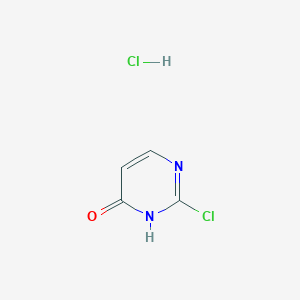
2-Chloro-4(1H)-pyrimidinone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4(1H)-pyrimidinone Hydrochloride is a vital organic compound within the pyrimidinone family, characterized by a chlorine atom at the second position and a hydrochloride moiety. This compound is notable for its versatility in various chemical reactions and its utility across diverse scientific disciplines, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4(1H)-pyrimidinone Hydrochloride typically involves the chlorination of pyrimidinone under controlled conditions. This process may include the use of reagents such as phosphorus oxychloride or thionyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production methods often scale up the laboratory synthesis processes. This involves continuous flow reactors for efficient heat and mass transfer, ensuring higher yields and purity. The process parameters, such as temperature, pressure, and concentration of reactants, are meticulously controlled.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: 2-Chloro-4(1H)-pyrimidinone Hydrochloride predominantly undergoes substitution reactions, where the chlorine atom can be replaced by various nucleophiles. It also participates in oxidation and reduction reactions, albeit less frequently.
Common Reagents and Conditions Used in These Reactions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed from These Reactions: The reactions yield a variety of substituted pyrimidinones, depending on the nucleophile involved in the substitution reactions. Oxidation reactions may yield pyrimidinone derivatives with additional functional groups, while reduction reactions typically simplify the molecule.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 2-Chloro-4(1H)-pyrimidinone Hydrochloride is employed as a building block for more complex molecules. Its reactivity makes it useful for constructing heterocyclic compounds.
Biology: Biologically, this compound is of interest for its potential use in developing bioactive molecules. It can be a precursor in the synthesis of pharmaceutical agents.
Medicine: In the pharmaceutical industry, derivatives of this compound have been studied for their therapeutic potential, particularly in antiviral and anticancer drugs.
Industry: Industrially, it serves as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
Molecular Targets and Pathways Involved: The action mechanism of 2-Chloro-4(1H)-pyrimidinone Hydrochloride derivatives often involves interaction with specific enzymes or receptors within biological systems. These interactions can inhibit or activate pathways, contributing to the compound's therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloro-5(1H)-pyrimidinone
2,4-Dichloro-5-methylpyrimidine
2-Chloro-6-methoxypyrimidine
This distinct reactivity profile enables the compound to stand out, making it a valuable asset in various chemical, biological, and industrial applications.
Propriétés
Formule moléculaire |
C4H4Cl2N2O |
|---|---|
Poids moléculaire |
166.99 g/mol |
Nom IUPAC |
2-chloro-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H,(H,6,7,8);1H |
Clé InChI |
NRTPSHRCZARWTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


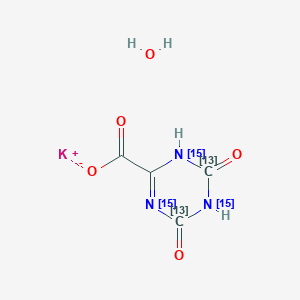
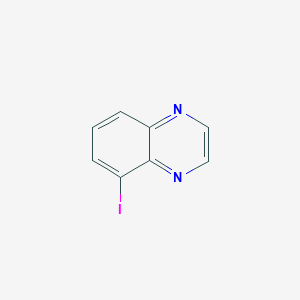
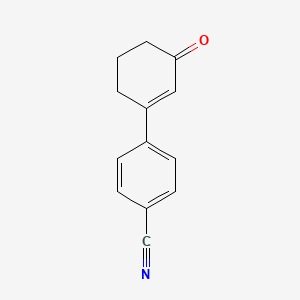
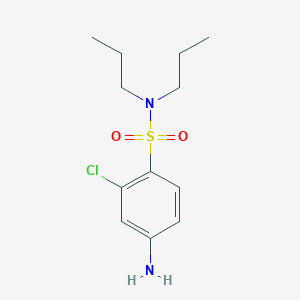
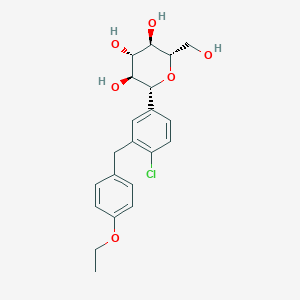
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)
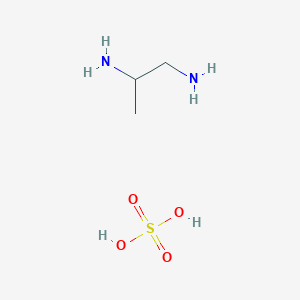
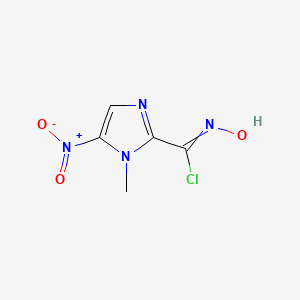
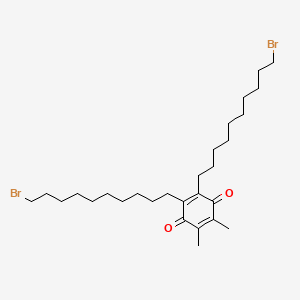
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
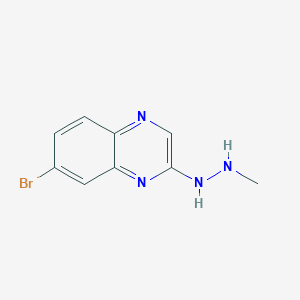
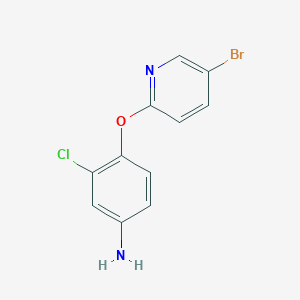

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
